Home > Products > Screening Compounds P80843 > Mitochondria-Targeted Photoactivatable Prodrug
Mitochondria-Targeted Photoactivatable Prodrug -

Mitochondria-Targeted Photoactivatable Prodrug

Catalog Number: EVT-12551230
CAS Number:
Molecular Formula: C61H60BrN4O14P
Molecular Weight: 1184.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mitochondria-Targeted Photoactivatable Prodrug represents a novel class of drug delivery systems designed to enhance the efficacy of anticancer therapies by enabling precise spatial and temporal control over drug release. This approach leverages the unique properties of mitochondria, which are critical for cellular energy production and apoptosis regulation. By targeting these organelles, researchers aim to improve therapeutic outcomes while minimizing side effects associated with conventional chemotherapy.

Source

The concept of mitochondria-targeted photoactivatable prodrugs has emerged from advancements in nanomedicine and biochemistry, particularly in the context of cancer treatment. Recent studies have highlighted the integration of photoactivatable linkers with chemotherapeutic agents, facilitating controlled drug release upon light activation, specifically in mitochondrial environments .

Classification

Mitochondria-targeted photoactivatable prodrugs can be classified based on their chemical composition and mechanism of action:

  • Chemical Class: Typically composed of a chemotherapeutic agent (e.g., doxorubicin), a mitochondria-targeting moiety (e.g., alkyltriphenylphosphonium), and a photoactivatable linker (e.g., hydroxycinnamate).
  • Mechanism of Action: These prodrugs utilize light activation to induce drug release, allowing for spatiotemporal control over therapeutic effects.
Synthesis Analysis

Methods

The synthesis of mitochondria-targeted photoactivatable prodrugs generally involves several key steps:

  1. Conjugation: The chemotherapeutic agent is covalently linked to a mitochondria-targeting moiety and a photoactivatable compound. This is often achieved through chemical reactions such as amide bond formation or esterification.
  2. Purification: The resultant conjugate is purified using techniques like chromatography to isolate the desired product from unreacted starting materials and byproducts.
  3. Characterization: The synthesized prodrug is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry) to confirm its structure and purity .

Technical Details

For instance, in one study, an o-hydroxycinnamate-based linker was used to connect doxorubicin with the alkyltriphenylphosphonium moiety. This linker was designed to undergo photoinduced isomerization upon exposure to ultraviolet or near-infrared light, facilitating the release of the drug within mitochondria .

Molecular Structure Analysis

Structure

The molecular structure of mitochondria-targeted photoactivatable prodrugs typically includes:

  • A chemotherapeutic agent (e.g., doxorubicin).
  • A targeting moiety, often a lipophilic cation such as alkyltriphenylphosphonium that enhances mitochondrial uptake.
  • A photoactivatable linker that can be cleaved upon light activation.

Data

The structural integrity and interactions within the prodrug can be analyzed using computational modeling and experimental techniques such as X-ray crystallography or electron microscopy, providing insights into how these compounds behave at the molecular level .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the activation of these prodrugs include:

  • Photoisomerization: The linker undergoes structural changes upon light exposure, leading to the cleavage of bonds that release the active drug.
  • Cyclization: In some systems, light activation induces cyclization reactions that further facilitate drug release.

Technical Details

For example, the phototriggered reaction may yield a fluorescent byproduct (such as coumarin), which serves as a reporter molecule to monitor drug release quantitatively .

Mechanism of Action

Process

The mechanism by which mitochondria-targeted photoactivatable prodrugs exert their effects involves:

  1. Targeting: The prodrug accumulates in mitochondria due to the affinity of its cationic moiety for mitochondrial membranes.
  2. Activation: Upon exposure to specific wavelengths of light (ultraviolet or near-infrared), the photoactivatable linker is cleaved.
  3. Release: The active drug is released within the mitochondrial environment, inducing cell death through apoptosis or other mechanisms.

Data

Studies have shown that this system allows for controlled cell death in cancer cells, where viability decreases proportionally with increased light exposure time .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: These compounds are typically designed to be soluble in biological fluids while maintaining stability under physiological conditions.
  • Stability: The stability of the prodrug before activation is crucial for ensuring that it does not prematurely release its payload.

Chemical Properties

  • Reactivity: The photoactivatable linkers are engineered to react specifically under light activation without affecting other cellular components.
  • Fluorescence: Many systems incorporate fluorescent reporters that allow real-time monitoring of drug release and cellular responses.

Relevant Data or Analyses

Characterization techniques such as high-performance liquid chromatography provide data on purity and stability under various conditions .

Applications

Mitochondria-targeted photoactivatable prodrugs have significant potential applications in:

  • Cancer Therapy: Their ability to selectively target cancer cells while minimizing damage to healthy tissues makes them promising candidates for improving chemotherapy outcomes.
  • Real-Time Monitoring: The incorporation of fluorescent markers enables researchers to visualize drug delivery and efficacy in real-time, facilitating better understanding and optimization of treatment protocols .
  • Combination Therapies: These systems can be combined with other therapeutic modalities such as photothermal or photodynamic therapy for enhanced anticancer effects.

Properties

Product Name

Mitochondria-Targeted Photoactivatable Prodrug

IUPAC Name

4-[4-[[3-hydroxy-4-[(E)-3-[[(2R,3R,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxoprop-1-enyl]phenoxy]methyl]triazol-1-yl]butyl-triphenylphosphanium;bromide

Molecular Formula

C61H60BrN4O14P

Molecular Weight

1184.0 g/mol

InChI

InChI=1S/C61H59N4O14P.BrH/c1-36-56(70)45(30-51(78-36)79-48-32-61(75,49(68)34-66)31-44-53(48)60(74)55-54(58(44)72)57(71)43-21-14-22-47(76-2)52(43)59(55)73)62-50(69)26-24-37-23-25-39(29-46(37)67)77-35-38-33-65(64-63-38)27-12-13-28-80(40-15-6-3-7-16-40,41-17-8-4-9-18-41)42-19-10-5-11-20-42;/h3-11,14-26,29,33,36,45,48,51,56,66,70,75H,12-13,27-28,30-32,34-35H2,1-2H3,(H3-,62,63,64,67,69,71,72,73,74);1H/t36-,45?,48+,51-,56+,61+;/m1./s1

InChI Key

FTPYNKSALNZZDW-WGTBZLLCSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=CC6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-]

Isomeric SMILES

C[C@@H]1[C@@H](C(C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C/C6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.